molecular formula C6H5ClO3S B1676575 M-Hydroxybenzenesulphonyl chloride CAS No. 56157-93-8

M-Hydroxybenzenesulphonyl chloride

Cat. No.: B1676575
CAS No.: 56157-93-8
M. Wt: 192.62 g/mol
InChI Key: KVJJEIFIJQCJSP-UHFFFAOYSA-N
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Description

M-Hydroxybenzenesulphonyl chloride, also known as 3-hydroxybenzenesulfonyl chloride, is an organic compound with the molecular formula C6H5ClO3S. It is characterized by the presence of a benzene ring substituted with a hydroxyl group at the meta position and a sulfonyl chloride group. This compound is primarily used in organic synthesis due to its reactive sulfonyl chloride group, which can participate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

M-Hydroxybenzenesulphonyl chloride is part of the hydroxybenzoic acids group, which are a prominent kind of phenolic acids . These acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits . They are known to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity.

Cellular Effects

Chloride, a component of this compound, is the most abundant anion and serves many different biological roles . It ensures electroneutrality both under steady state and during transport across cellular membranes . This suggests that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with an aromatic nucleus to produce the corresponding sulfonyl chloride by way of a typical electrophilic aromatic substitution reaction . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

It’s crucial to consider that the effects of similar compounds can vary with different dosages, often showing threshold effects and potentially toxic or adverse effects at high doses .

Metabolic Pathways

It’s part of the hydroxybenzoic acids group, which is known to be involved in various metabolic pathways . These pathways are linked with the metabolic pathways of primary metabolites such as sugars or amino acids .

Transport and Distribution

Chloride, a component of this compound, is known to play a significant role in maintaining proper hydration and balancing cations in the extracellular fluid .

Preparation Methods

Synthetic Routes and Reaction Conditions: M-Hydroxybenzenesulphonyl chloride can be synthesized through several methods. One common method involves the reaction of m-hydroxybenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride with the release of sulfur dioxide and hydrogen chloride gases.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with m-hydroxybenzenesulfonic acid or its salts under controlled temperature conditions to yield the desired sulfonyl chloride .

Types of Reactions:

    Chlorination: The sulfonyl chloride group in this compound can act as a chlorinating agent in nucleophilic aromatic substitution reactions with electron-rich aromatic compounds.

    Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form m-hydroxybenzenesulfonic acid and hydrochloric acid.

Common Reagents and Conditions:

    Chlorination: Typically involves the use of electron-rich aromatic compounds under mild conditions.

    Hydrolysis: Requires water or aqueous solutions, often at room temperature.

Major Products:

    Chlorination: Substituted aromatic compounds with sulfonyl chloride groups.

    Hydrolysis: M-Hydroxybenzenesulfonic acid and hydrochloric acid.

Scientific Research Applications

M-Hydroxybenzenesulphonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including sulfonamide and sulfone derivatives with potential biological properties.

    Material Science: The sulfonyl group can participate in non-covalent interactions, making it useful in the design of new functional materials.

    Biological Research: It can be used to modify biomolecules, aiding in the study of protein functions and interactions.

Comparison with Similar Compounds

    Benzenesulfonyl chloride: Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions.

    P-Toluenesulfonyl chloride: Contains a methyl group instead of a hydroxyl group, affecting its reactivity and solubility properties.

Uniqueness: M-Hydroxybenzenesulphonyl chloride is unique due to the presence of both hydroxyl and sulfonyl chloride groups on the benzene ring. This combination allows for a wider range of chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

3-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJJEIFIJQCJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204692
Record name m-Hydroxybenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56157-93-8
Record name m-Hydroxybenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056157938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Hydroxybenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxybenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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